tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
CAS No.: 145106-46-3
VCID: VC21145407
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate - 145106-46-3](/images/no_structure.jpg)
Description | Overview of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamatetert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is an organic compound classified as a carbamate ester, characterized by its molecular formula C10H17NO3 and a molecular weight of approximately 199.25 g/mol. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring that contains a ketone substituent. Its unique structure contributes to its distinct reactivity and stability, making it valuable in various synthetic and research applications. Synthetic RoutesThe synthesis of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with (1S)-2-oxocyclopentanone. The process generally requires a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by a nucleophilic attack on the carbonyl group of the oxocyclopentanone. Industrial Production MethodsIndustrial production methods mirror laboratory synthesis but are optimized for larger quantities. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and yield, ensuring consistent product quality. Mechanism of ActionThe mechanism of action of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate involves its interaction with various molecular targets, particularly enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors. Biological ActivityResearch indicates that tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate exhibits significant biological activity, particularly in enzyme inhibition and protein interaction studies. The compound's ability to form covalent bonds with nucleophilic sites on enzymes suggests potential applications in drug development. Key Mechanisms Include:
Comparison with Similar Compounds
Uniquenesstert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate stands out due to its specific structural characteristics that confer distinct reactivity and stability compared to other carbamates. Applications in ResearchThe compound serves as a versatile building block in organic synthesis, particularly in the development of chiral amino carbonyl compounds, which are valuable in pharmaceutical applications. Its unique properties make it suitable for exploring enzyme mechanisms and designing new enzyme inhibitors. |
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CAS No. | 145106-46-3 | ||||||||
Product Name | tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate | ||||||||
Molecular Formula | C10H17NO3 | ||||||||
Molecular Weight | 199.25 g/mol | ||||||||
IUPAC Name | tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate | ||||||||
Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1 | ||||||||
Standard InChIKey | UXSQXOIYRVCHBS-ZETCQYMHSA-N | ||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1=O | ||||||||
SMILES | CC(C)(C)OC(=O)NC1CCCC1=O | ||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1=O | ||||||||
Synonyms | Carbamic acid, (2-oxocyclopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI) | ||||||||
PubChem Compound | 10397865 | ||||||||
Last Modified | Aug 15 2023 |
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